molecular formula C16H13F2N3O3S B2912497 2-((4-(difluoromethoxy)phenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide CAS No. 1105229-84-2

2-((4-(difluoromethoxy)phenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide

Cat. No. B2912497
CAS RN: 1105229-84-2
M. Wt: 365.35
InChI Key: LFUIFKJTNGREEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(difluoromethoxy)phenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DFMT and has been found to exhibit a wide range of biochemical and physiological effects that make it an important tool for researchers in various fields.

Mechanism of Action

The mechanism of action of DFMT is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in various biological processes. For example, DFMT has been found to inhibit the activity of protein kinase C, which plays a critical role in cell signaling and regulation. DFMT has also been found to inhibit the activity of phosphodiesterases, which are important enzymes involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
DFMT has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been found to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. DFMT has also been found to exhibit neuroprotective effects, reducing the damage caused by stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

DFMT has several advantages as a research tool. It exhibits potent inhibitory activity against a wide range of enzymes and receptors, making it a versatile tool for studying various biological processes. It is also relatively easy to synthesize and purify, making it readily available for use in research laboratories. However, like all research tools, DFMT has limitations. For example, its effects may be non-specific and may not accurately reflect the effects of natural compounds or drugs. Additionally, its use may be limited by ethical and safety concerns.

Future Directions

There are several future directions for research involving DFMT. One area of interest is the development of DFMT-based drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another area of interest is the investigation of the mechanism of action of DFMT and its potential interactions with other compounds and pathways. Finally, further research is needed to fully understand the advantages and limitations of DFMT as a research tool and to develop new and improved methods for its synthesis and purification.

Synthesis Methods

The synthesis of DFMT involves the reaction of 4-(difluoromethoxy)aniline with furan-2-ylmethyl isothiocyanate in the presence of a base. The resulting intermediate is then treated with thionyl chloride to form the final product. This synthesis method has been optimized to produce high yields of pure DFMT and is widely used in research laboratories.

Scientific Research Applications

DFMT has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against a wide range of enzymes and receptors, including kinases, phosphodiesterases, and adenosine receptors. This makes it an important tool for researchers studying various biological pathways and processes.

properties

IUPAC Name

2-[4-(difluoromethoxy)anilino]-N-(furan-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O3S/c17-15(18)24-11-5-3-10(4-6-11)20-16-21-13(9-25-16)14(22)19-8-12-2-1-7-23-12/h1-7,9,15H,8H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUIFKJTNGREEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(difluoromethoxy)phenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide

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